2,2-Dichloro-N-ethylacetoacetamide
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Overview
Description
Preparation Methods
The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetoacetic acid derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2,2-Dichloro-N-ethylacetoacetamide can be compared with similar compounds such as:
- 2,2-Dichloroacetoacetic acid ethylamide
- Deethylphosphamidon
These compounds share similar chemical structures but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo .
Biological Activity
2,2-Dichloro-N-ethylacetoacetamide (C6H9Cl2NO2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the acetoacetamide backbone. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has shown inhibitory effects on the growth of breast cancer (MCF-7) and colon cancer (Caco-2) cells. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicative of moderate potency against these cell lines .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancerous cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
Study on Antimicrobial Efficacy
A notable case study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability when treated with the compound at various concentrations. This suggests its potential use in clinical settings for treating resistant infections .
Cytotoxicity Evaluation
In another study focusing on its cytotoxic effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed that higher concentrations led to increased cell death, with an IC50 value determined to be approximately 50 µM. This highlights its potential as a chemotherapeutic agent .
Data Summary Table
Biological Activity | Effect | IC50 Value |
---|---|---|
Antimicrobial (MRSA) | Significant reduction in viability | Not specified |
Cytotoxicity (MCF-7) | Induces apoptosis | 50 µM |
Cytotoxicity (Caco-2) | Moderate inhibition | Not specified |
Properties
IUPAC Name |
2,2-dichloro-N-ethyl-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWPYZTEAMSBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(=O)C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.